molecular formula C10H22O5 B029129 Tetraglyme CAS No. 143-24-8

Tetraglyme

Cat. No. B029129
CAS RN: 143-24-8
M. Wt: 222.28 g/mol
InChI Key: ZUHZGEOKBKGPSW-UHFFFAOYSA-N
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Description

Tetraglyme, also known as Tetraethylene glycol dimethyl ether (TEGDME), is a polar aprotic solvent with excellent chemical and thermal stability . Its high boiling point and stability make it an ideal candidate for separation processes and high-temperature reactions .


Synthesis Analysis

Tetraglyme has been used in various chemical reaction processes such as alkylation, condensation, and reduction . It has been observed that trade-offs exist between the reaction (reactant conversion) and separation .


Molecular Structure Analysis

The molecular formula of Tetraglyme is C10H22O5 . In tetraglyme solution, the alkali and alkaline earth metal ions exhibit a diverse solvation structure . Small ions like Li+ and Mg2+ tend to adopt a coordination number of five or six, while larger ions, Na+, K, and Ca2+, prefer an eight-coordinated environment .


Chemical Reactions Analysis

Tetraglyme is a polar aprotic solvent with excellent chemical and thermal stability . Its high boiling point and stability make it an ideal candidate for separation processes and high-temperature reactions .


Physical And Chemical Properties Analysis

Tetraglyme is a colorless liquid with a density of 1.009 g/mL at 25 °C . It has a melting point of -30 °C and a boiling point of 275-276 °C . It is miscible in water .

Scientific Research Applications

  • Battery Research :

    • Tetraglyme is used as a solvent in magnesium battery research, aiding in the examination of positive electrode materials. This has led to the discovery of CuS as a conversion cathode material (Duffort, Sun, & Nazar, 2016).
    • It is also employed in lithium battery research for its unique properties in ion transport and electrochemical stability (Jankowski, Andersson, & Johansson, 2020).
  • Materials Science :

    • Tetraglyme is used in the synthesis of hexagonal phase NaYF4:Yb3+,Er3+ upconverting films through a sol-gel method (Catalano et al., 2017).
    • It forms adducts with barium complexes, useful for studying their thermal stability and in metalorganic chemical vapor deposition experiments (Gardiner, Brown, Kirlin, & Rheingold, 1991).
  • Environmental Monitoring :

    • Tetraglyme is instrumental in the analytical protocol for determining volatile organic compounds in hazardous wastes (Gurka Df et al., 1984).
    • It efficiently traps volatile organic compounds from air and gas streams, facilitating air-monitoring analyses without the need for specialized hardware or expertise (Troost, 1999).
  • Medical Applications :

    • Plasma-deposited tetraglyme surfaces significantly reduce blood protein adsorption, contact activation, platelet adhesion, platelet procoagulant activity, and in vitro thrombus deposition, making it valuable in medical device coatings (Cao et al., 2007).

Safety And Hazards

Tetraglyme may form explosive peroxides and may cause sensitization by skin contact . It also poses a possible risk of impaired fertility . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

There is growing interest in the rational design of electrolytes for beyond lithium-ion systems by tuning the molecular-level interactions of solvate species present in the electrolytes . This review aims to illustrate the current understanding, compare results, and highlight future needs and directions to enable the deep understanding needed for the rational design of improved multivalent electrolytes .

properties

IUPAC Name

1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane
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InChI

InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3
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InChI Key

ZUHZGEOKBKGPSW-UHFFFAOYSA-N
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Canonical SMILES

COCCOCCOCCOCCOC
Source PubChem
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Molecular Formula

C10H22O5
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DSSTOX Substance ID

DTXSID7044396
Record name 2,5,8,11,14-Pentaoxapentadecane
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Molecular Weight

222.28 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
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Record name Tetraethylene glycol dimethyl ether
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Product Name

Tetraglyme

CAS RN

143-24-8
Record name Tetraglyme
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Synthesis routes and methods I

Procedure details

In using the dioxane solvent of "H", it is preferred to develop first with dioxane alone, followed by a mixture of dioxane and alkanol and finished with alkanol alone (for example, dioxane/dioxane:methanol mixture/methanol).
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Synthesis routes and methods II

Procedure details

By a procedure substantially similar to that of Example 3, an adduct of triethyl indium (TEI) and diethyl ether was prepared from indium (III) chloride and ethyl magnesium iodide. To this adduct sufficient tetraglyme was added to give a molar ratio of TEI to tetraglyme was 3:1. Diethyl ether was removed in vacuo at a bottom temperature of 74° C. Subsequently, pure TEI was obtained via dissociation of the adduct at 74°-115° C. and a pressure of <1 mbar. The TEI thereby obtained was subsequently subjected to fractional distillation at a pressure of <1 mbar. No metal impurities could be detected by ICP-OES in the distilled TEI.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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